molecular formula C11H14FNO2 B13175170 3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol

3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol

Cat. No.: B13175170
M. Wt: 211.23 g/mol
InChI Key: OJRZYGVQEDCBCM-UHFFFAOYSA-N
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Description

3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₁H₁₄FNO₂ and a molecular weight of 211.23 g/mol This compound is characterized by the presence of an amino group, a fluoro-substituted methoxyphenyl group, and a cyclobutanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutanol Ring: The cyclobutanol ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclobutanone derivative.

    Introduction of the Fluoro-Substituted Methoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and fluoro-substituted methoxyphenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the amino group and the fluoro-substituted methoxyphenyl group.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14FNO2/c1-15-10-3-2-7(4-9(10)12)11(13)5-8(14)6-11/h2-4,8,14H,5-6,13H2,1H3

InChI Key

OJRZYGVQEDCBCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC(C2)O)N)F

Origin of Product

United States

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